molecular formula C10H10ClNO4 B12804849 Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- CAS No. 81576-12-7

Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo-

Katalognummer: B12804849
CAS-Nummer: 81576-12-7
Molekulargewicht: 243.64 g/mol
InChI-Schlüssel: MPONRKBOUTYSJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a butanoic acid backbone with a 4-chlorophenyl group and a hydroxyamino group attached to the fourth carbon. The unique structure of this compound makes it a valuable subject for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- typically involves the reaction of 4-chloroaniline with glutaric anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with various biological molecules, influencing their activity. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- include:

Eigenschaften

CAS-Nummer

81576-12-7

Molekularformel

C10H10ClNO4

Molekulargewicht

243.64 g/mol

IUPAC-Name

4-(4-chloro-N-hydroxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)12(16)9(13)5-6-10(14)15/h1-4,16H,5-6H2,(H,14,15)

InChI-Schlüssel

MPONRKBOUTYSJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N(C(=O)CCC(=O)O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.